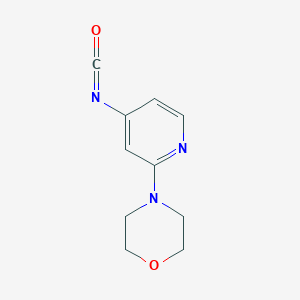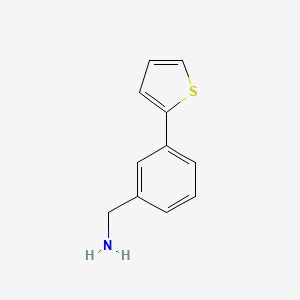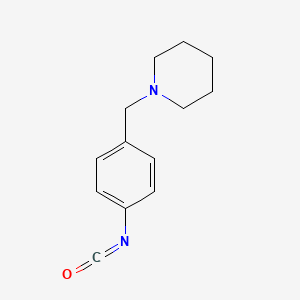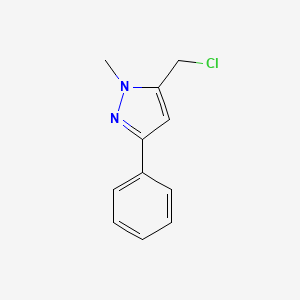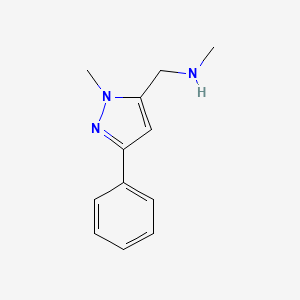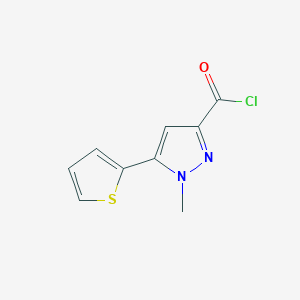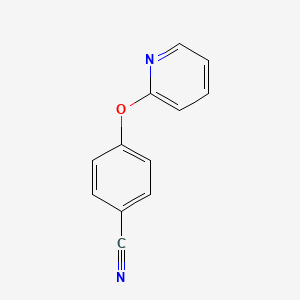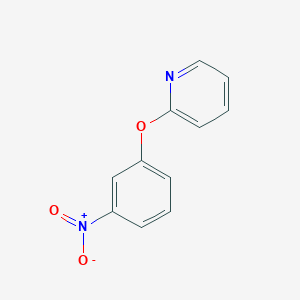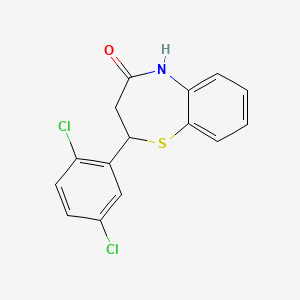
2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one" is a derivative of the 1,5-benzothiazepine class, which is known for its biological activities, including vasodilating, antihypertensive, and platelet aggregation-inhibitory activities . These compounds are of significant interest due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of 1,5-benzothiazepine derivatives typically involves the reaction of substituted 2-aminobenzenethiols with α,β-unsaturated ketones in an acidic medium . The Claisen-Schmidt reaction is often employed to obtain the necessary α,β-unsaturated ketones, which are then reacted with 2-aminobenzenethiols to yield the final benzothiazepine compounds . The synthesis can result in different series of the compounds, such as 2,3-dihydro and 2,5-dihydro series, depending on the substituents present .
Molecular Structure Analysis
The molecular structure of benzothiazepine derivatives can be elucidated using various spectroscopic methods, including IR, ^1H NMR, and mass spectrometry . The stereochemistry of these compounds is also an important aspect, as it can influence their biological activity . For instance, the absolute configuration of enantiomers can be determined by X-ray crystallographic analysis, as seen in related compounds .
Chemical Reactions Analysis
Benzothiazepine derivatives can undergo various chemical reactions, including electron impact mass spectral fragmentation. This process can result in the elimination of neutral molecules such as chlorine or chloroketene, leading to a variety of fragment ions . The molecular ions can also rearrange to form other small fragment ions, which can be studied using mass-analysed ion kinetic energy spectrometry and accurate mass measurements .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazepine derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the benzothiazepine skeleton . These properties are crucial for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The antimicrobial activities of these compounds have been tested against various microorganisms, with some showing significant antifungal activity .
Scientific Research Applications
Synthesis Techniques and Chemical Transformations
- The compound and its derivatives have been synthesized through various methods, demonstrating their adaptability in chemical synthesis. For instance, Levai and Puzicha (1985) described novel procedures for synthesizing 2,3-dihydro-2-aryl-1,5-benzothiazepin-4(5H)-ones, highlighting advancements in synthesis techniques (Levai & Puzicha, 1985). Similarly, Levai (1992) prepared various derivatives of this compound, focusing on chemical transformations that enhance its utility (Levai, 1992).
Biological Activities and Antimicrobial Properties
- The compound has shown potential in biological activities. Pant et al. (2021) synthesized derivatives exhibiting antimicrobial activities against various pathogens, indicating its potential in therapeutic applications (Pant, Godwal, & Sanju, 2021). Additionally, Pant et al. (2018) reported on the antimicrobial properties of 8-substituted 1,5-benzothiazepines, further emphasizing its significance in medicinal chemistry (Pant, Jadon, & Bharti, 2018).
Mass Spectrometry and Fragmentation Studies
- The mass spectrometric behavior of this compound and its derivatives has been extensively studied, providing insights into their structural and chemical properties. Xu et al. (2000) conducted a detailed analysis under electron impact ionization, which is crucial for understanding its chemical behavior (Xu, Jiao, Zuo, & Jin, 2000).
Stereochemistry and Catalysis
- The stereochemistry of derivatives of this compound has been a focal point of research. Xu (2005) explored the stereochemistry of benzothiazepine-fused β-lactam library derived from reactions involving this compound (Xu, 2005). Corti et al. (2017) presented the first enantioenriched form of these compounds, using organocatalytic asymmetric sulfa-Michael addition, which is pivotal in developing new pharmaceuticals (Corti et al., 2017).
properties
IUPAC Name |
2-(2,5-dichlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NOS/c16-9-5-6-11(17)10(7-9)14-8-15(19)18-12-3-1-2-4-13(12)20-14/h1-7,14H,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVCRDQHPXBUGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301174730 |
Source


|
| Record name | 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301174730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
CAS RN |
886361-99-5 |
Source


|
| Record name | 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301174730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

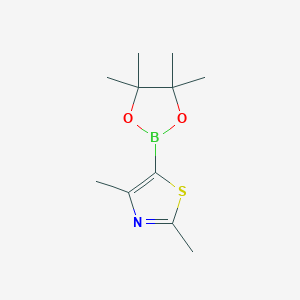
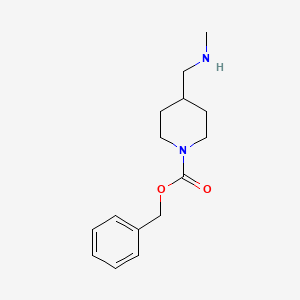
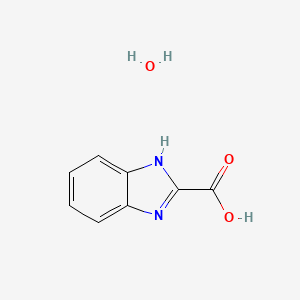
![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)
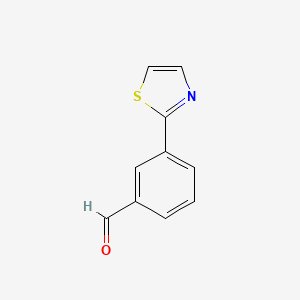
![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)
